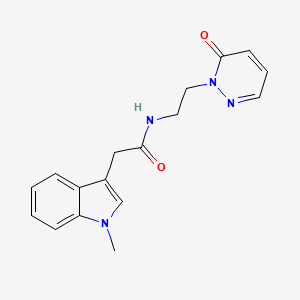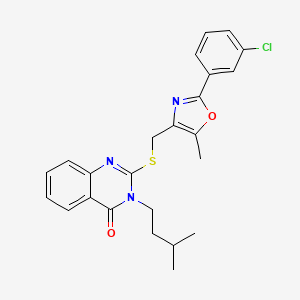
1-(4-(Tert-butyl)phenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)phenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Disposition Studies
1-Aryl-3-(2-chloroethyl)ureas, which share structural similarities with the compound , have shown cytotoxic and antineoplastic activities. A study focused on the disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), a molecule from this class, in mice. The study found extensive metabolism of tBCEU, with significant findings regarding its metabolic pathway involving N-dealkylation and hydroxylation processes. These insights could be relevant for understanding the metabolic behavior of related compounds, including the one of interest (Maurizis et al., 1998).
Hydroxyl Group Protection
The protection of hydroxyl groups is a crucial step in synthetic chemistry, especially for compounds like the one mentioned. Corey and Venkateswarlu (1972) discussed the development of chemical agents for hydroxyl group protection, focusing on the stability and easy removal of the protective groups. This research could offer a foundational understanding for handling the hydroxyl components in the compound of interest, ensuring its stability during various reactions (Corey & Venkateswarlu, 1972).
Lithiation and Substitution Reactions
Directed lithiation and substitution reactions are pivotal in the synthesis and functionalization of complex organic molecules. Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which could provide insights into the lithiation and subsequent functionalization of similar urea compounds for various scientific applications (Smith, El‐Hiti, & Alshammari, 2013).
Hydrogen Bonding and Molecular Structure
Understanding the hydrogen bonding and molecular structure of substituted ureas is essential for their application in scientific research. Kołodziejski et al. (1993) conducted solid-state NMR, vibrational spectroscopy, and X-ray diffraction studies on N1,N1-dimethyl-N3-arylureas to investigate their hydrogen bonding patterns and molecular conformations. Such structural insights are crucial for predicting the behavior and reactivity of similar compounds in various scientific contexts (Kołodziejski et al., 1993).
Novel O-N-N+ Geminal Systems
The exploration of novel O-N-N+ geminal systems in ureas opens up new avenues for chemical research. Shtamburg et al. (2012) prepared N-alkoxy-N-(4-dimethylaminopyridin-1-ium-1-yl)-substituted ureas and analyzed their structure, revealing the high pyramidality of the central nitrogen atom in such systems. This research could provide a basis for understanding the unique structural and reactivity characteristics of the compound and similar molecules (Shtamburg et al., 2012).
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)16-8-10-17(11-9-16)23-20(26)22-14-19(25)15-6-12-18(13-7-15)24(4)5/h6-13,19,25H,14H2,1-5H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCTZMLGOLXFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid](/img/structure/B2996949.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)
![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)






![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)
